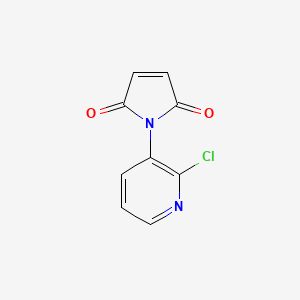
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CPPD) is a heterocyclic compound found in a variety of natural and synthetic products. CPPD is an important intermediate in the synthesis of a number of pharmaceuticals and other compounds. It is also a useful tool in the study of biochemical and physiological processes in the laboratory.
Scientific Research Applications
Synthesis of Bis-Isoxazole Ethers
N-(2-Chloro-3-Pyridyl)Maleimide is utilized in the synthesis of bis-isoxazole ethers, which are compounds with significant biological and pharmacological activities. An efficient microwave-assisted strategy for synthesizing these ethers has been reported, where the compound acts as a precursor in 1,3-dipolar cycloaddition reactions . The synthesized bis-isoxazole ethers exhibit high regioselectivity and yields, making them valuable in medicinal chemistry.
Antifungal Activities
Derivatives of N-(2-Chloro-3-Pyridyl)Maleimide have shown significant antifungal activities. These compounds, when bearing pyridyl and chlorine in the benzene ring, can inhibit the growth of fungi effectively, with some synthesized compounds achieving minimum inhibitory concentrations (MIC) as low as 1 μg/mL .
Agricultural Chemical Utility
Isoxazole derivatives, synthesized using N-(2-Chloro-3-Pyridyl)Maleimide, have been applied in the field of agriculture. They can efficiently inhibit the growth of weeds and soil bacteria, serving as potent pesticides and insecticides .
Biological and Pharmacological Significance
The compound’s derivatives are found in the core structure of many natural products and synthetic molecules with biological activity. They have been reported to possess properties such as blood sugar reduction, anti-inflammatory effects, antibacterial functions, and even anti-HIV properties .
Drug Discovery
In drug discovery, the isoxazole moiety, to which N-(2-Chloro-3-Pyridyl)Maleimide contributes, is a common structure in many commercially available drugs. New eco-friendly synthetic strategies involving this compound are imperative for developing novel therapeutic agents .
Molecular Diversity and Crystallography
The compound is used in the study of molecular diversity and crystallography. Its derivatives have been characterized by various spectroscopic methods, and their crystal structures have been determined by X-ray diffraction techniques, providing insights into molecular interactions and network formations .
Environmentally Friendly Synthesis
The synthesis of isoxazole derivatives using N-(2-Chloro-3-Pyridyl)Maleimide under microwave radiation is considered environmentally friendly. This method is efficient, simple, and offers higher regional selectivity, contributing to green chemistry practices .
Organic Synthesis Scaffolds
Isoxazole derivatives, including those derived from N-(2-Chloro-3-Pyridyl)Maleimide, are widely used as scaffolds in organic synthesis. They serve as building blocks for creating complex molecules with potential applications in various chemical industries .
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-9-6(2-1-5-11-9)12-7(13)3-4-8(12)14/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJJPDZQLVCNFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381733 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-3-pyridyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
CAS RN |
278610-39-2 |
Source


|
| Record name | 1-(2-Chloropyridin-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)





![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)





